molecular formula C21H23N5O2 B5653937 1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one

1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one

Cat. No. B5653937
M. Wt: 377.4 g/mol
InChI Key: NFNYWJUMIQOUOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one often involves multi-step reactions, including the formation of pyrrolidinone and triazole rings, as well as the introduction of methoxyphenyl and pyridinyl groups. Techniques such as Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters have been developed for the synthesis of densely substituted 4-pyrrolin-2-ones, demonstrating the complexity and innovation in the synthesis of similar compounds (Koronatov et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one is characterized by X-ray diffraction methods, revealing details about the arrangement of atoms, bond lengths, and angles, contributing to the understanding of their chemical behavior. For example, studies have shown that certain pyrrolidinone derivatives exhibit specific structural features, such as envelope conformations and hydrogen bonding, which significantly influence their chemical properties and reactivity (Mohammat et al., 2008).

properties

IUPAC Name

1-[3-[2-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-18-7-3-2-6-17(18)26-19(8-4-14-25-15-5-9-20(25)27)23-21(24-26)16-10-12-22-13-11-16/h2-3,6-7,10-13H,4-5,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNYWJUMIQOUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC(=N2)C3=CC=NC=C3)CCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one

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